molecular formula C9H13FN4 B1299115 5-Fluoro-2-(piperidin-1-yl)pyrimidin-4-amine CAS No. 247225-85-0

5-Fluoro-2-(piperidin-1-yl)pyrimidin-4-amine

Cat. No.: B1299115
CAS No.: 247225-85-0
M. Wt: 196.22 g/mol
InChI Key: KAQNJNCWGVBSTN-UHFFFAOYSA-N
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Description

5-Fluoro-2-(piperidin-1-yl)pyrimidin-4-amine is a chemical compound with the molecular formula C9H13FN4 and a molecular weight of 196.22 g/mol . This compound is characterized by the presence of a fluorine atom at the 5-position of the pyrimidine ring and a piperidine ring attached to the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(piperidin-1-yl)pyrimidin-4-amine typically involves the reaction of 2-chloro-5-fluoropyrimidine with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the piperidine group.

Industrial Production Methods

This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(piperidin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidized or reduced derivatives .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(piperidin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the piperidine ring play crucial roles in binding to these targets, influencing their activity. The compound can inhibit or modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-(piperidin-1-yl)pyrimidin-4-amine is unique due to the presence of both the fluorine atom and the piperidine ring, which contribute to its distinct chemical reactivity and biological activity. These features make it a valuable compound in research and potential therapeutic applications .

Properties

IUPAC Name

5-fluoro-2-piperidin-1-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN4/c10-7-6-12-9(13-8(7)11)14-4-2-1-3-5-14/h6H,1-5H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAQNJNCWGVBSTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=C(C(=N2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353563
Record name 5-fluoro-2-(piperidin-1-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247225-85-0
Record name 5-Fluoro-2-(1-piperidinyl)-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=247225-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-fluoro-2-(piperidin-1-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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